molecular formula C2H7NO2 B7969339 O-(methoxymethyl)hydroxylamine

O-(methoxymethyl)hydroxylamine

Cat. No.: B7969339
M. Wt: 77.08 g/mol
InChI Key: KNKQULAEBFLAFX-UHFFFAOYSA-N
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Description

O-(methoxymethyl)hydroxylamine is an organic compound with the molecular formula C₂H₇NO₂. It is a derivative of hydroxylamine where the hydroxyl hydrogen is replaced by a methoxymethyl group. This compound is a colorless liquid that is soluble in polar organic solvents and water .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-(methoxymethyl)hydroxylamine can be synthesized via O-alkylation of hydroxylamine derivatives. One common method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime :

(CH3)2CNOCH3+H2O(CH3)2CO+H2NOCH3(CH_3)_2CNOCH_3 + H_2O \rightarrow (CH_3)_2CO + H_2NOCH_3 (CH3​)2​CNOCH3​+H2​O→(CH3​)2​CO+H2​NOCH3​

Another method involves the methanolysis of hydroxylamine sulfonates :

H2NOSO3+CH3OHH2NOCH3+HSO4H_2NOSO_3^- + CH_3OH \rightarrow H_2NOCH_3 + HSO_4^- H2​NOSO3−​+CH3​OH→H2​NOCH3​+HSO4−​

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale O-alkylation processes using hydroxylamine derivatives and methanol or other alkylating agents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: O-(methoxymethyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

O-(methoxymethyl)hydroxylamine exerts its effects by covalently binding to apurinic/apyrimidinic (AP) DNA damage sites, thereby inhibiting base excision repair (BER). This inhibition can lead to an increase in DNA strand breaks and apoptosis, which may enhance the anti-tumor activity of alkylating agents . The compound disrupts the BER pathway, increasing the amount of cytotoxic adducts, resulting in cell death .

Comparison with Similar Compounds

Uniqueness: O-(methoxymethyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its isomers. Its ability to inhibit BER and potentiate the effects of alkylating agents makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

O-(methoxymethyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO2/c1-4-2-5-3/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKQULAEBFLAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(methoxymethyl)hydroxylamine
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O-(methoxymethyl)hydroxylamine
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O-(methoxymethyl)hydroxylamine
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O-(methoxymethyl)hydroxylamine
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O-(methoxymethyl)hydroxylamine
Reactant of Route 6
O-(methoxymethyl)hydroxylamine

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